4-Fluoro-N-(indan-2-yl)benzamide
Overview
Description
4-Fluoro-N-(indan-2-yl)benzamide is a compound that can be used for the therapy and prophylaxis of various diseases . It has been found to be particularly effective in the treatment of cardiovascular diseases, diabetes and its complications, angiogenesis, asthma bronchiale, chronic renal failure, cirrhosis of the liver, and restricted memory performance or a restricted ability to learn .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-N-(indan-2-yl)benzamide is C16H14FNO . Its average mass is 255.287 Da and its monoisotopic mass is 255.105942 Da .Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis, characterization, and X-ray crystal structure of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. This compound was characterized using techniques like NMR, IR, MS, and X-ray single-crystal determination, highlighting its potential in structural chemistry and materials science (Deng et al., 2014).
Anticancer Potential
Another study synthesized novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, assessing their cytotoxic activities against cancer cell lines. These compounds, with various substituents, showed potent activity against cervical and breast cancer cell lines, suggesting their potential as anticancer agents (Vallri et al., 2020).
Neurological Research
A compound structurally related to 4-Fluoro-N-(indan-2-yl)benzamide was used in positron emission tomography (PET) imaging to study dopamine D2 receptors, demonstrating its utility in neurological research and potential for studying psychiatric disorders (Mach et al., 1993).
Alzheimer's Disease Research
In Alzheimer's disease research, a fluorinated benzamide was used with PET for quantifying serotonin 1A receptor densities, aiding in understanding the neuropathology of Alzheimer's disease (Kepe et al., 2006).
Pharmaceutical and Agrochemical Industries
A study reported the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, highlighting the role of such compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, including Fourier transform infrared and Raman spectra of a related compound, were conducted, offering insights into molecular behavior relevant to materials science and pharmaceutical research (Ushakumari et al., 2008).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMSBVSYVESTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(indan-2-yl)benzamide | |
CAS RN |
291756-32-6 | |
Record name | AVE 9488 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVE-9488 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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